![molecular formula C12H15N5 B2563060 5-Metil-7-fenil-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidin-2-ilamina CAS No. 330833-68-6](/img/structure/B2563060.png)
5-Metil-7-fenil-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidin-2-ilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional methyl and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. Studies have shown that 5-methyl-7-phenyl derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that compounds with similar structures effectively inhibited the proliferation of breast and lung cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacological Applications
CNS Activity
There is emerging evidence that 5-methyl-7-phenyl derivatives may exhibit neuroprotective effects. Preclinical studies have suggested potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. It has been shown to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation such as NF-kB signaling. This suggests potential therapeutic applications in treating chronic inflammatory conditions .
Material Science Applications
Polymer Chemistry
In material science, the unique structure of 5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine has led to its use as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research is ongoing to optimize these materials for applications in coatings and composites .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |
Study B | Antimicrobial Properties | Effective against Staphylococcus aureus; mechanism involves cell wall synthesis disruption. |
Study C | CNS Activity | Neuroprotective effects observed in models of neurodegeneration; modulation of neurotransmitter systems noted. |
Study D | Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines; potential application in chronic inflammation treatment. |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazolopyrimidines with various functional groups.
Mecanismo De Acción
The mechanism of action of 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 5-Phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 7-Phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
Uniqueness
What sets 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 5-position and the phenyl group at the 7-position enhances its reactivity and potential biological activity compared to its analogs .
Actividad Biológica
5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions based on recent research findings.
The molecular formula of 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is C12H15N5. It has a molecular weight of 215.28 g/mol and is characterized by a unique triazolo-pyrimidine structure that contributes to its biological activity .
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial properties against various pathogens:
- Inhibition of Bacterial Growth : The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .
- Antifungal Activity : It also demonstrated antifungal activity against Candida species and selective action against Gram-positive microorganisms like Micrococcus luteus .
Table 1: Antimicrobial Activity Summary
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | Not specified |
Candida spp. | Not specified |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed promising results for several derivatives of the compound. Notably, compounds derived from this structure showed lower cytotoxicity while maintaining antimicrobial efficacy .
Molecular Interactions
Molecular docking studies have been conducted to understand the interactions of this compound with target proteins involved in bacterial resistance mechanisms:
- Binding Affinity : The compound forms critical interactions with DNA gyrase and MurD enzyme sites through hydrogen bonds and pi-stacking interactions .
- Comparison with Reference Drugs : The binding energies and inhibitory constants were comparable to those of ciprofloxacin, indicating a similar or enhanced potential for antibacterial activity .
Table 2: Molecular Docking Results
Compound | Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (µM) |
---|---|---|---|
5-Methyl-7-phenyl... | DNA Gyrase | -8.4 | 0.21 |
Ciprofloxacin | DNA Gyrase | -8.3 | 0.20 |
Pharmacokinetic Properties
The pharmacokinetic profile of the compound was assessed using computational models. The results indicated favorable drug-like properties:
- Lipinski's Rule of Five : The compound adheres to Lipinski's rule indicating good oral bioavailability.
- Absorption and Permeability : Predicted high gastrointestinal absorption and ability to cross the blood-brain barrier were noted for certain derivatives .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of the compound had significant growth inhibition against various bacterial strains, supporting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : Research highlighted that while maintaining antimicrobial effectiveness, certain derivatives exhibited low cytotoxicity in mammalian cell lines, making them suitable candidates for further development .
- Docking Studies : Molecular docking studies provided insights into the binding interactions at the active sites of key bacterial enzymes like DNA gyrase, revealing potential mechanisms for its antibacterial effects .
Propiedades
IUPAC Name |
5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-6,8,10H,7H2,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPJJUGJQHSCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)N)N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.